molecular formula C13H20N4 B1492113 4-(Cyclopropylmethyl)-2-methyl-6-(piperazin-1-yl)pyrimidine CAS No. 2097966-04-4

4-(Cyclopropylmethyl)-2-methyl-6-(piperazin-1-yl)pyrimidine

Cat. No.: B1492113
CAS No.: 2097966-04-4
M. Wt: 232.32 g/mol
InChI Key: KPUNKLSXMIXYAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Cyclopropylmethyl)-2-methyl-6-(piperazin-1-yl)pyrimidine is a chemical compound characterized by its unique structure, which includes a cyclopropylmethyl group, a methyl group, and a piperazin-1-yl moiety attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopropylmethyl)-2-methyl-6-(piperazin-1-yl)pyrimidine typically involves multiple steps, starting with the formation of the pyrimidine ring. One common approach is the reaction of a suitable pyrimidine derivative with cyclopropylmethyl halide and piperazine under specific conditions, such as elevated temperatures and the presence of a base.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of a suitable solvent.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce corresponding oxo derivatives, while reduction can lead to the formation of amines.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules. It is used in the development of new chemical entities and in studying reaction mechanisms.

Biology: In biological research, 4-(Cyclopropylmethyl)-2-methyl-6-(piperazin-1-yl)pyrimidine is utilized to investigate its interactions with biological targets, such as enzymes and receptors. It can act as a probe to study biological pathways and processes.

Medicine: The compound has potential medicinal applications, including its use as a lead compound in drug discovery. It may exhibit biological activity that can be harnessed for therapeutic purposes, such as in the treatment of diseases.

Industry: In the industrial sector, this compound is used in the production of various chemical products, including agrochemicals, pharmaceuticals, and materials.

Mechanism of Action

The mechanism by which 4-(Cyclopropylmethyl)-2-methyl-6-(piperazin-1-yl)pyrimidine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-(Cyclopropylmethyl)-4-piperidinylmethanol p-Toluenesulfonate

  • 4-(Cyclopropylmethylthio)phenylboronic acid

Uniqueness: 4-(Cyclopropylmethyl)-2-methyl-6-(piperazin-1-yl)pyrimidine stands out due to its specific structural features and potential applications. While similar compounds may share certain structural elements, the presence of the piperazin-1-yl group and the specific arrangement of substituents in this compound contribute to its unique properties and uses.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its versatile applications and unique structure make it a valuable compound for research and development.

Is there anything specific you would like to know more about?

Properties

IUPAC Name

4-(cyclopropylmethyl)-2-methyl-6-piperazin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4/c1-10-15-12(8-11-2-3-11)9-13(16-10)17-6-4-14-5-7-17/h9,11,14H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPUNKLSXMIXYAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCNCC2)CC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Cyclopropylmethyl)-2-methyl-6-(piperazin-1-yl)pyrimidine
Reactant of Route 2
4-(Cyclopropylmethyl)-2-methyl-6-(piperazin-1-yl)pyrimidine
Reactant of Route 3
Reactant of Route 3
4-(Cyclopropylmethyl)-2-methyl-6-(piperazin-1-yl)pyrimidine
Reactant of Route 4
Reactant of Route 4
4-(Cyclopropylmethyl)-2-methyl-6-(piperazin-1-yl)pyrimidine
Reactant of Route 5
Reactant of Route 5
4-(Cyclopropylmethyl)-2-methyl-6-(piperazin-1-yl)pyrimidine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-(Cyclopropylmethyl)-2-methyl-6-(piperazin-1-yl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.